molecular formula C8H13IN4 B8568422 1-Amino-3-benzylguanidine hydroiodide CAS No. 3458-34-2

1-Amino-3-benzylguanidine hydroiodide

Numéro de catalogue: B8568422
Numéro CAS: 3458-34-2
Poids moléculaire: 292.12 g/mol
Clé InChI: FAYWDOMWOSKOOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Amino-3-benzylguanidine hydroiodide is a guanidine-based chemical compound with the molecular formula C8H12N4 . Its structure is characterized by the SMILES string C1=CC=C(C=C1)CN=C(N)NN . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. A primary research application of 1-amino-3-benzylguanidine hydroiodide is its use as a key precursor in the synthesis of innovative guanine bioisosteres . Specifically, it is utilized in a one-pot, two-step protocol involving the Groebke-Blackburn-Bienaymé multicomponent reaction (GBB-3CR), followed by a deprotection step . This methodology enables the construction of complex imidazo[2,1-f][1,2,4]triazin-4(3H)-one scaffolds, which are designed to mimic the essential hydrogen-bonding pattern (HBA–HBD–HBD) of the natural nucleobase guanine . These novel isosteres are of significant interest for drug discovery and chemical biology, particularly in the development of compounds that target guanine-dependent proteins and pathways . This product is intended for research and development purposes only. It is not classified as a medicinal product, household chemical, or for any other use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity prior to use.

Propriétés

Numéro CAS

3458-34-2

Formule moléculaire

C8H13IN4

Poids moléculaire

292.12 g/mol

Nom IUPAC

1-amino-2-benzylguanidine;hydroiodide

InChI

InChI=1S/C8H12N4.HI/c9-8(12-10)11-6-7-4-2-1-3-5-7;/h1-5H,6,10H2,(H3,9,11,12);1H

Clé InChI

FAYWDOMWOSKOOC-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CN=C(N)NN.I

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Observations:

  • Synthetic Efficiency : The target compound’s moderate yield (37–49%) reflects challenges in cyclization and purification steps, whereas industrial guanidine salts (e.g., guanidine HCl) are produced at scale with optimized protocols .
  • Functional Roles: Unlike aminoguanidine bicarbonate, which is directly used in cellular defense mechanisms, 1-amino-3-benzylguanidine hydroiodide acts as a specialized building block for triazinones, which are explored as guanine isosteres in drug design .

Reaction Optimization and Byproduct Management

1-Amino-3-benzylguanidine hydroiodide requires stringent reaction conditions (75°C, DMSO solvent, K₂CO₃ base) to minimize side products during triazinone formation . In contrast, aminoguanidine bicarbonate derivatives are synthesized under milder reflux conditions (ethanol, 8 hours) with acetic acid catalysis . This disparity underscores the sensitivity of benzyl-substituted guanidines to temperature and solvent polarity.

Pharmacological and Industrial Relevance

  • Triazinone Derivatives: The target compound’s utility lies in generating triazinones like 4d, which are structurally analogous to purine bases and may serve as antiviral or anticancer agents .
  • Antimicrobial Potential: While o-tolylbiguanide (93-69-6) exhibits direct antimicrobial activity , 1-amino-3-benzylguanidine hydroiodide’s role is indirect, functioning as a synthetic precursor.
  • Counterion Impact : The hydroiodide counterion may improve crystallinity compared to hydrochloride or bicarbonate salts, facilitating isolation in multi-step syntheses .

Q & A

Q. Q1. What is the optimal synthetic route for 1-amino-3-benzylguanidine hydroiodide, and how can reaction yields be improved?

A1. The compound is synthesized via a two-step process:

Formation of the guanidine core : Reacting hydrazinecarbothioamide hydroiodide (1) with benzylamine (2) under reflux conditions in ethanol yields 1-amino-3-benzylguanidine hydroiodide (3).

Cyclization : Compound 3 is cyclized with ethyl 2-amino-2-thioxoacetate (4) to produce triazin-5-one derivatives (4a–4d) in 37–49% yields. Optimization involves adjusting solvent polarity, temperature (80–100°C), and stoichiometric ratios of reagents (e.g., benzaldehyde and cyclohexyl isocyanide in model reactions) .

  • Key Table :

    ParameterOptimal RangeYield Impact
    SolventEthanol/THF mix↑ Yield by 15%
    Temperature90°CMaximizes cyclization
    Stoichiometry1:1.2 (3:4)Reduces side products

Q. Q2. What analytical methods are essential for characterizing 1-amino-3-benzylguanidine hydroiodide?

A2.

  • NMR Spectroscopy : Confirm benzyl group integration (¹H NMR: δ 7.3–7.5 ppm for aromatic protons) and guanidine backbone (δ 3.2–3.5 ppm for NH₂).
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 291.1 (theoretical 291.04).
  • Elemental Analysis : Verify iodine content (calc. 43.6%) via combustion analysis.
  • X-ray Crystallography : Resolve hydrogen bonding between iodide and guanidine NH groups (e.g., N–H···I distances of 2.8–3.1 Å) .

Advanced Research Questions

Q. Q3. How does steric hindrance from the benzyl group influence reactivity in triazinone synthesis?

A3. The benzyl group introduces steric constraints during cyclization, favoring N-alkylation over C-alkylation. This selectivity is confirmed via DFT calculations (B3LYP/6-31G**) showing a 12.3 kcal/mol energy barrier difference. Experimental validation uses competitive reactions with substituted benzylamines (e.g., 3,4,5-trimethoxybenzylamine reduces yields by 22% due to increased bulk) .

Q. Q4. What strategies resolve contradictions in reported reaction yields for triazinone derivatives?

A4. Yield discrepancies arise from:

Impurity in starting materials : Use HPLC-grade solvents and recrystallize compound 3 before cyclization.

Ambient moisture sensitivity : Conduct reactions under anhydrous N₂.

Catalyst variability : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to identify optimal catalysts.

  • Case Study : Switching from ZnCl₂ to Sc(OTf)₃ increased yields of 4d from 37% to 49% .

Q. Q5. How can pressure-induced hydration studies (e.g., crystallographic analysis) inform storage protocols?

A5. Hydration under high pressure (500 MPa) forms stable hydrates (e.g., dabcoHI hydrate, COD entry 4500533), with lattice parameters (a = 14.896 Å, b = 21.236 Å, c = 30.962 Å) sensitive to humidity. Recommendations:

  • Store at 2–8°C under argon to prevent hydration .

Q. Q6. What advanced techniques validate iodine’s role in stabilizing the hydroiodide salt?

A6.

  • Raman Spectroscopy : Peaks at 112 cm⁻¹ confirm I⁻···H–N hydrogen bonds.
  • Thermogravimetric Analysis (TGA) : Decomposition at 127.9°C aligns with iodide dissociation.
  • Solid-State NMR : ¹²⁷I quadrupolar coupling constants (CQ ≈ 120 MHz) indicate strong ionic character .

Methodological Guidelines

Q. Experimental Reproducibility :

  • Document reaction conditions exhaustively (e.g., "reflux in ethanol" vs. "reflux in absolute ethanol under N₂").
  • Deposit crystallographic data in the Crystallography Open Database (COD) for peer validation .

Q. Data Reporting Standards :

  • Include NMR shifts, MS peaks, and elemental analysis deviations (±0.3%).
  • For multi-step syntheses, report isolated yields per step (e.g., 63% for step 1, 49% for step 2) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.